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molecular formula C9H14O3 B1140301 Methyl 3-oxo-6-octenoate CAS No. 110874-83-4

Methyl 3-oxo-6-octenoate

Cat. No. B1140301
M. Wt: 170.21
InChI Key:
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Patent
US06646106B1

Procedure details

The hydrogenation of methyl acetoacetate results in methyl 3-hydroxybutanoate; the hydrogenation of methyl 3-oxovalerate results in methyl 3-hydroxypentanoate; and the hydrogenation of methyl 3-oxo-6-octenoate results in a mixture of methyl 3-hydroxyoctanoate and methyl 3-hydroxy-6-octenoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-hydroxy-6-octenoate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5]>OC(CCC=CC)CC(OC)=O>[O:1]=[C:2]([CH2:8][CH2:9][CH:10]=[CH:11][CH3:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OC)CCCCC
Name
methyl 3-hydroxy-6-octenoate
Quantity
0 (± 1) mol
Type
solvent
Smiles
OC(CC(=O)OC)CCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06646106B1

Procedure details

The hydrogenation of methyl acetoacetate results in methyl 3-hydroxybutanoate; the hydrogenation of methyl 3-oxovalerate results in methyl 3-hydroxypentanoate; and the hydrogenation of methyl 3-oxo-6-octenoate results in a mixture of methyl 3-hydroxyoctanoate and methyl 3-hydroxy-6-octenoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-hydroxy-6-octenoate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5]>OC(CCC=CC)CC(OC)=O>[O:1]=[C:2]([CH2:8][CH2:9][CH:10]=[CH:11][CH3:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OC)CCCCC
Name
methyl 3-hydroxy-6-octenoate
Quantity
0 (± 1) mol
Type
solvent
Smiles
OC(CC(=O)OC)CCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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